molecular formula C10H14FNO B8436783 2-(3-Fluorophenethylamino)ethanol

2-(3-Fluorophenethylamino)ethanol

Cat. No.: B8436783
M. Wt: 183.22 g/mol
InChI Key: MAZGESGZVISMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenethylamino)ethanol is a fluorinated ethanolamine derivative characterized by a phenethylamine backbone substituted with a fluorine atom at the meta position of the phenyl ring and an ethanol moiety attached to the amine group. Its structure allows for hydrogen bonding via the hydroxyl and amine groups, while the fluorine substituent enhances lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H14FNO/c11-10-3-1-2-9(8-10)4-5-12-6-7-13/h1-3,8,12-13H,4-7H2

InChI Key

MAZGESGZVISMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCNCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethanolamine Derivatives

The fluorine position and additional substituents significantly influence the physicochemical and biological properties of ethanolamine derivatives. Key analogs include:

Compound Molecular Formula Substituents Key Properties Reference
2-(3-Fluorophenethylamino)ethanol C₁₀H₁₄FNO -F (meta), -NH-CH₂CH₂OH Moderate lipophilicity (logP ~1.8); potential nitric oxide synthase interaction
2-[[(3-Fluoro-4-methoxyphenyl)methyl]amino]ethanol C₁₀H₁₄FNO₂ -F (meta), -OCH₃ (para), -NH-CH₂CH₂OH Higher polarity (logP ~1.2); improved solubility in aqueous media
(S)-2-Amino-2-(3-fluorophenyl)ethanol C₈H₁₀FNO -F (meta), -NH₂, -CH₂CH₂OH Chiral center; enantiomeric differences in receptor binding (e.g., 96% similarity)
2-(2-(3-Trifluoromethylphenethylamino))ethanol C₁₁H₁₄F₃NO -CF₃ (meta), -NH-CH₂CH₂OH Enhanced metabolic stability; higher logP (~2.5)

Key Observations :

  • Fluorine Position: Meta-substituted fluorine (as in this compound) optimizes steric and electronic effects for enzyme interactions, as seen in its binding to neuronal nitric oxide synthase (nNOS) .
  • Polarity : Methoxy or hydroxyl groups (e.g., in ’s tyrosol analogs) increase water solubility but reduce membrane permeability .
  • Chirality: Enantiomers like (S)-2-Amino-2-(3-fluorophenyl)ethanol exhibit distinct bioactivity profiles, highlighting the importance of stereochemistry in drug design .

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